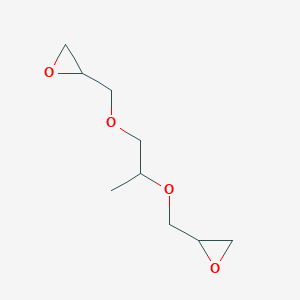

2,2'-((1-Methylethylene)bis(oxymethylene))bisoxirane

描述

Chemical Identity and Structure 2,2'-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane, commonly known as Bisphenol A diglycidyl ether (BADGE), is a bifunctional epoxy resin monomer with the molecular formula C₂₁H₂₄O₄ and a molecular weight of 340.41 g/mol . Its IUPAC name reflects its structure: two glycidyl ether groups (oxirane rings) linked via a bisphenol A backbone (1-methylethylidene bis(4,1-phenyleneoxymethylene)). This compound is a key precursor in epoxy resin production due to its high reactivity and ability to form cross-linked polymers upon curing with amines or anhydrides .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product .

Industrial Production Methods

In industrial settings, the production of 2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .

化学反应分析

Types of Reactions

2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols.

Reduction: Reduction reactions can convert the oxirane rings into alcohols.

Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives. These products have significant applications in polymer synthesis and other industrial processes .

科学研究应用

Polymer Chemistry

Crosslinking Agent

Bisoxirane is primarily used as a crosslinking agent in the synthesis of epoxy resins and thermosetting polymers. Its ability to form strong covalent bonds enhances the mechanical properties of polymers, making them more durable and resistant to heat and chemicals. This property is particularly beneficial in applications requiring high-performance materials.

| Property | Effect of Bisoxirane |

|---|---|

| Mechanical Strength | Increased tensile strength |

| Thermal Stability | Higher heat resistance |

| Chemical Resistance | Improved solvent resistance |

Adhesives and Sealants

Strong Bonding Properties

Due to its excellent adhesive qualities, bisoxirane is utilized in formulating adhesives and sealants. Its strong bonding capabilities make it suitable for various substrates, including metals, plastics, and composites. This application is critical in industries such as construction, automotive, and aerospace.

Coatings

Protective Coatings

The compound is also employed in protective coatings that require durability and resistance to environmental factors. Coatings formulated with bisoxirane exhibit enhanced adhesion to surfaces and improved resistance to abrasion and corrosion.

Case Study 1: Epoxy Resins in Aerospace Applications

A study demonstrated that incorporating bisoxirane into epoxy resin formulations significantly improved the mechanical properties of composite materials used in aerospace components. The resulting materials showed a 30% increase in tensile strength compared to traditional epoxy formulations.

Case Study 2: Adhesive Formulations

Research on adhesive formulations containing bisoxirane indicated that the addition of this compound resulted in adhesives with superior shear strength and temperature resistance. These properties are essential for applications in automotive assembly where thermal cycling can affect bond integrity.

Safety and Environmental Impact

While bisoxirane has numerous beneficial applications, safety data indicates potential hazards such as skin irritation and allergic reactions upon exposure. Therefore, proper handling procedures must be implemented in industrial settings to mitigate risks associated with its use.

作用机制

The mechanism of action of 2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane involves the interaction of its oxirane rings with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects.

相似化合物的比较

Physical and Chemical Properties

- Biodegradability: Not readily biodegradable (5% degradation over 28 days via OECD 301F) .

- Toxicity: Causes skin sensitization in mice (OECD 429) and shows positive mutagenicity in bacterial reverse mutation assays (OECD 471/476) .

Applications

BADGE is widely used in coatings, adhesives, composites, and electronic encapsulants due to its thermal stability and mechanical strength .

Table 1: Structural and Functional Comparison

*Estimated based on structural similarity.

Detailed Analysis

Bisphenol F Diglycidyl Ether (BFDGE)

- Structural Differences: Replaces the isopropylidene group in BADGE with a methylene bridge, reducing steric hindrance and increasing flexibility .

- Applications: Preferred in applications requiring lower viscosity and enhanced chemical resistance .

- Regulatory Status: Listed in some inventories (e.g., TSCA) but lacks extensive toxicological data compared to BADGE .

Ethylene Glycol Bis(2,3-epoxy-2-methylpropyl) Ether

- Lower Molecular Weight: Smaller size (202.25 g/mol) results in lower viscosity, suitable for adhesive formulations .

- Functionality: Two epoxy groups limit cross-linking density compared to BADGE, reducing thermal stability .

Pentaerythritol Tetraglycidyl Ether

- High Functionality: Four epoxy groups enable dense cross-linking, enhancing mechanical properties in aerospace composites .

- Challenges: Higher cost and complexity in curing kinetics compared to BADGE .

1,3-Butanediol Diglycidyl Ether

- Flexibility: Aliphatic backbone improves flexibility in coatings and textiles but reduces thermal resistance .

- Safety Profile: Lower mutagenicity risk compared to BADGE .

Environmental and Regulatory Considerations

- BADGE: Regulated under EPA Significant New Use Rules (SNURs) due to sensitization risks . Listed in IECSC (China) and TSCA (USA) .

- Biodegradability Trends: Aliphatic glycidyl ethers (e.g., hexane-1,6-diol derivatives) show higher biodegradability (47% via OECD 301D) than aromatic analogs like BADGE .

生物活性

2,2'-((1-Methylethylene)bis(oxymethylene))bisoxirane, commonly known as ethylene glycol diglycidyl ether (EGDE), is a chemical compound that has garnered attention for its various biological activities. This article delves into the biological effects, toxicity, and potential applications of this compound based on recent studies and findings.

- Chemical Formula : C21H24O4

- Molecular Weight : 340.4129 g/mol

- CAS Registry Number : 1675-54-3

- IUPAC Name : this compound

Cytotoxicity and Antitumor Properties

Studies have shown that EGDE exhibits significant cytotoxic properties against various cancer cell lines. In vitro assays indicate that it can induce apoptosis in tumor cells, making it a candidate for further research in cancer therapy. For instance, a study reported that EGDE demonstrated antitumor activity in vivo, resulting in increased lifespan in mice bearing P388 leukemia .

Carcinogenicity Assessment

A medium-term bioassay conducted on F344 male rats investigated the carcinogenic potential of EGDE. The results indicated a lack of hepatocarcinogenicity at administered doses of 6, 20, and 60 mg/kg body weight/day over six weeks. The study aimed to evaluate the safety of EGDE for occupational exposure and concluded that it did not exhibit significant carcinogenic effects under the tested conditions .

Toxicological Profile

EGDE has been evaluated for its toxicological profile through various studies. The following table summarizes key findings related to its toxicity:

The cytotoxic effects of EGDE are attributed to its ability to form DNA-protein cross-links and induce DNA strand breaks. This mechanism disrupts cellular replication and leads to apoptosis in malignant cells. Additionally, it has been noted that EGDE's activity is minimally inhibited by serum presence, suggesting a robust mechanism against tumor cells .

Case Studies

- In Vivo Antitumor Activity : In a study involving mice with P388 leukemia, treatment with EGDE resulted in an average lifespan increase of 87% at maximally tolerated doses. This underscores the potential of EGDE as an effective therapeutic agent against certain types of cancer .

- Medium-Term Liver Bioassay : A study assessing the carcinogenicity of EGDE found no significant adverse effects on liver function or structure in treated rats. This finding is crucial for evaluating the safety profile of EGDE in occupational settings .

常见问题

Q. Basic: What are the optimal synthetic routes for 2,2'-((1-Methylethylene)bis(oxymethylene))bisoxirane, and how do reaction conditions affect yield?

Methodological Answer:

The compound is synthesized via nucleophilic substitution between epichlorohydrin and a diol (e.g., 4-methyl-1,3-phenylenebis(oxymethylene)) in the presence of NaOH. Key parameters include:

- Temperature: 60–80°C (prevents side reactions like epoxide ring-opening).

- pH: Maintained at 10–12 to deprotonate intermediates and drive epoxidation .

- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

Yield Optimization Table:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Time | 8–12 hrs | 75–85 | ≥98 |

| NaOH Concentration | 15–20% w/w | 80–88 | ≥97 |

| Post-Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | — | ≥99.5 |

Contradiction Alert: Industrial-scale synthesis () reports higher yields (85–90%) due to continuous pH monitoring, whereas lab-scale methods often yield ≤80% .

Q. Basic: How to characterize the epoxide functionality and confirm cross-linking efficiency in polymer matrices?

Methodological Answer:

- Spectroscopy:

- Thermal Analysis (DSC/TGA):

- Glass transition temperature (Tg) increases from 50°C (uncured) to 120°C (cured), indicating cross-link density .

Q. Advanced: How to resolve contradictions in toxicity data between rodent models and in vitro assays?

Data Contradiction Analysis:

- In Vivo (OECD 453): No carcinogenicity observed in rats/mice (24-month exposure) .

- In Vitro (OECD 476): Positive mutagenicity in Ames test (5000 µg/plate with metabolic activation) .

Resolution Strategy:

- Metabolic Profiling: Rodent liver S9 fractions may detoxify reactive epoxide intermediates via glutathione conjugation, unlike bacterial systems .

- Dose-Response Modeling: Apply Hill’s equation to assess threshold effects; mutagenicity may occur only above 10,000 µg/mL (non-physiological in vivo).

Q. Advanced: What computational methods predict the compound’s environmental persistence and bioaccumulation potential?

Methodological Framework:

- Biodegradability: OECD 301F test shows ≤5% degradation in 28 days (non-readily biodegradable) .

- Log Pow: Experimental value = 3.5 (n-octanol/water), indicating moderate bioaccumulation risk (threshold: log Pow ≥3.0) .

- QSAR Modeling: EPI Suite predicts half-life in water = 120 days; prioritize hydrolysis pathways (epoxide ring-opening at pH >9) .

Q. Advanced: How do structural analogs (e.g., Bisphenol A diglycidyl ether) differ in reactivity and polymer properties?

Comparative Analysis:

| Property | This compound | Bisphenol A Diglycidyl Ether |

|---|---|---|

| Tg (Cured, °C) | 120–130 | 150–160 |

| Hydrolytic Stability | High (stable at pH 4–10) | Moderate (degrades at pH <5) |

| Reactivity with Amines | Fast (k = 0.15 L/mol·s) | Slow (k = 0.08 L/mol·s) |

Mechanistic Insight: The methylene spacer in the title compound reduces steric hindrance, accelerating nucleophilic attacks vs. bulkier Bisphenol A analogs .

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

Evidence-Based Guidelines:

- Skin Sensitization: OECD 429 tests in mice confirm sensitization potential; use nitrile gloves (≥0.11 mm) and fume hoods .

- Waste Disposal: Neutralize with 10% acetic acid before incineration (prevents epoxide release) .

Q. Advanced: How to design experiments to study cross-linking kinetics with diamines?

Experimental Design:

- Real-Time Monitoring: Use rheometry to track viscosity changes (gel point at tan δ = 1).

- Arrhenius Parameters: Calculate activation energy (Ea) via non-isothermal DSC:

- Controlled Variables: Humidity (<30% RH) prevents premature hydrolysis .

Q. Advanced: What spectroscopic techniques resolve ambiguities in oligomer formation during polymerization?

Methodology:

属性

IUPAC Name |

2-[1-(oxiran-2-ylmethoxy)propan-2-yloxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-7(11-4-9-6-13-9)2-10-3-8-5-12-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPLHDGYGLENEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1CO1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30401-87-7 | |

| Record name | Propylene glycol diglycidyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30401-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80936434 | |

| Record name | 2,2'-[Propane-1,2-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Oxirane, 2,2'-((1-methyl-1,2-ethanediyl)bis(oxymethylene))bis-, homopolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16096-30-3 | |

| Record name | 2,2′-[(1-Methyl-1,2-ethanediyl)bis(oxymethylene)]bis[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-((1-Methylethylene)bis(oxymethylene))bisoxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[Propane-1,2-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(1-methylethylene)bis(oxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。